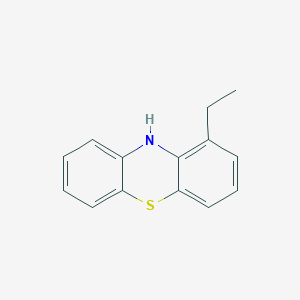
1-ethyl-10H-phenothiazine
Vue d'ensemble
Description
1-ethyl-10H-phenothiazine is a useful research compound. Its molecular formula is C14H13NS and its molecular weight is 227.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antipsychotic Properties
1-Ethyl-10H-phenothiazine is primarily recognized as a precursor in the synthesis of antipsychotic medications. Phenothiazines are known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, making them effective in treating psychiatric disorders such as schizophrenia and bipolar disorder. The structural modifications of phenothiazine derivatives, including this compound, have been shown to enhance their therapeutic efficacy and reduce side effects .
Anticancer Activity
Recent studies have indicated that phenothiazine derivatives exhibit anticancer properties. For instance, novel derivatives have been synthesized and tested for their effectiveness against liver cancer cells. These compounds demonstrated significant cytotoxicity while maintaining low toxicity levels in vivo, particularly in zebrafish models . The mechanism involves modulation of cholinesterase activity, which is crucial for cellular signaling pathways related to cancer progression .
Materials Science
Conductive Polymers
this compound has potential applications in materials science, particularly in the development of conductive polymers. Its structure allows for electropolymerization into conductive films that can be utilized in various electronic applications such as sensors and batteries. These polymers can serve as electrocatalysts in biofuel cells and enzymatic biosensors due to their ability to facilitate electron transfer processes .
Dye Applications
The phenothiazine structure is also foundational for synthetic dyes like methylene blue. These dyes have applications ranging from biological staining to photodynamic therapy for antimicrobial treatments . The ability of these compounds to absorb light and generate reactive oxygen species makes them suitable for treating infections caused by resistant bacterial strains.
Biochemical Applications
Enzyme Inhibition
Research indicates that this compound derivatives can inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are used therapeutically . The multi-target profile of these compounds suggests they may also affect other pathways involved in neurodegeneration .
Antimicrobial Activity
The antimicrobial properties of phenothiazine derivatives have been explored extensively. For example, studies have shown that certain derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. This antimicrobial action is often enhanced when combined with light activation techniques, showcasing the potential for developing new antimicrobial therapies based on this compound derivatives .
Case Studies
Propriétés
Numéro CAS |
83838-27-1 |
|---|---|
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
1-ethyl-10H-phenothiazine |
InChI |
InChI=1S/C14H13NS/c1-2-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16-13/h3-9,15H,2H2,1H3 |
Clé InChI |
VTRJBCXAWFGCBV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














